molecular formula C10H8N2O3 B11900336 4-Methoxy-6-nitroquinoline CAS No. 874498-45-0

4-Methoxy-6-nitroquinoline

Cat. No.: B11900336
CAS No.: 874498-45-0
M. Wt: 204.18 g/mol
InChI Key: NDTIKLZOFMIJHX-UHFFFAOYSA-N
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Description

4-Methoxy-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O3. It is a derivative of quinoline, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 6-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-nitroquinoline typically involves the nitration of 4-methoxyquinoline. One common method includes the reaction of 4-methoxyquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-6-nitroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-nitroquinoline varies depending on its application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-6-nitroquinoline is unique due to the presence of both the methoxy and nitro groups, which confer distinct electronic and steric properties. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications .

Properties

CAS No.

874498-45-0

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-methoxy-6-nitroquinoline

InChI

InChI=1S/C10H8N2O3/c1-15-10-4-5-11-9-3-2-7(12(13)14)6-8(9)10/h2-6H,1H3

InChI Key

NDTIKLZOFMIJHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-]

Origin of Product

United States

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